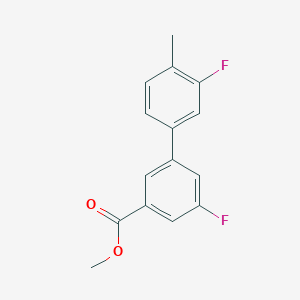
Methyl 3-fluoro-5-(3-fluoro-4-methylphenyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-fluoro-5-(3-fluoro-4-methylphenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-5-(3-fluoro-4-methylphenyl)benzoate typically involves a multi-step process. One common method includes the following steps:
Halogenation: Introduction of fluorine atoms into the aromatic ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Esterification: Formation of the ester group by reacting the fluorinated benzoic acid with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Substitution: Introduction of the methyl group through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for precise addition of reagents and control of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-5-(3-fluoro-4-methylphenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of 3-fluoro-5-(3-fluoro-4-methylphenyl)benzoic acid.
Reduction: Formation of 3-fluoro-5-(3-fluoro-4-methylphenyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluoro-5-(3-fluoro-4-methylphenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-5-(3-fluoro-4-methylphenyl)benzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of biochemical pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4-methylphenyl)benzoate
- Methyl 3-chloro-5-(3-fluoro-4-methylphenyl)benzoate
- Methyl 3-fluoro-5-(3-methylphenyl)benzoate
Uniqueness
Methyl 3-fluoro-5-(3-fluoro-4-methylphenyl)benzoate is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The specific positioning of these fluorine atoms can enhance the compound’s stability and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-fluoro-5-(3-fluoro-4-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O2/c1-9-3-4-10(8-14(9)17)11-5-12(15(18)19-2)7-13(16)6-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTDSIBCIOUYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
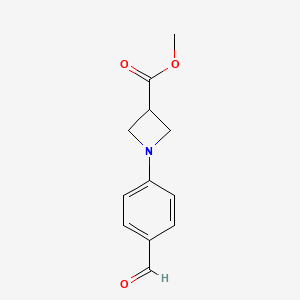
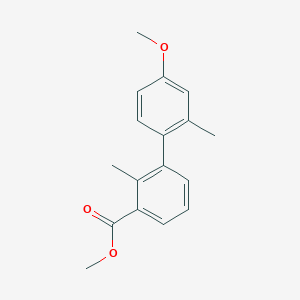
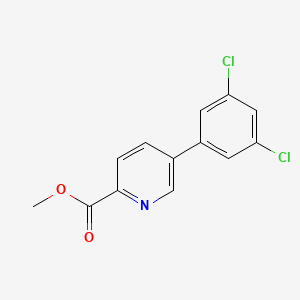
![dicyclohexylamine methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoate](/img/structure/B7963802.png)
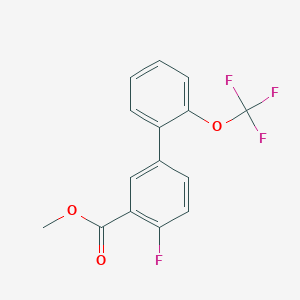
![Methyl 2-fluoro-5-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B7963815.png)
![Methyl 2-[3-(trifluoromethyl)phenyl]benzoate](/img/structure/B7963819.png)
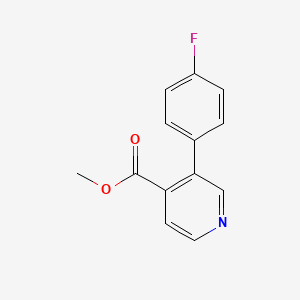

![Methyl 2-{3-[3-(trifluoromethyl)phenyl]phenyl}acetate](/img/structure/B7963836.png)
![Methyl 2-{3-[3-(ethylcarbamoyl)phenyl]phenyl}acetate](/img/structure/B7963849.png)
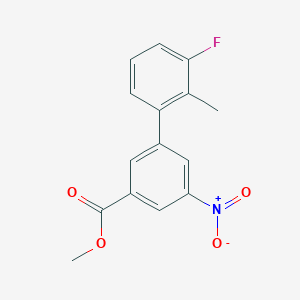
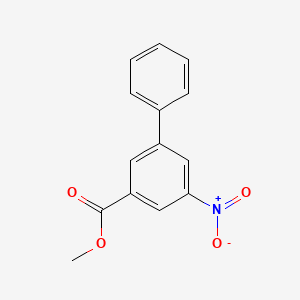
![Methyl 2-[2-(methylsulfanyl)phenyl]benzoate](/img/structure/B7963879.png)
